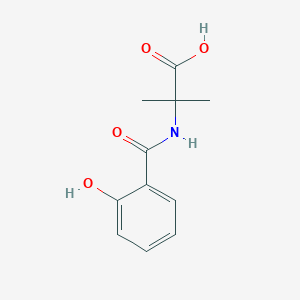

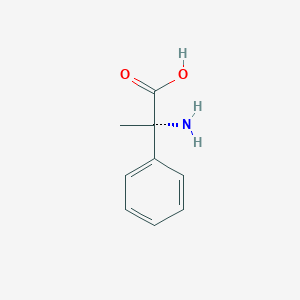

(2S)-2-amino-2-phenylpropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Optical Resolution and Synthesis

Optical resolution techniques have been applied to obtain optically active forms of (2S)-2-amino-2-phenylpropanoic acid derivatives, which are crucial for the synthesis of specific pharmaceutical compounds. For example, the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid involved optical resolution using resolving agents, followed by hydrolysis to yield the desired optically pure acids (Shiraiwa, Saijoh, Suzuki, Yoshida, Nishimura, & Nagasawa, 2003).

Computational Peptidology

Computational methods have been employed to study the molecular properties and reactivity descriptors of antifungal tripeptides containing (2S)-2-amino-2-phenylpropanoic acid derivatives. This approach aids in understanding their biological activity and optimizing their design for pharmaceutical applications (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Asymmetric Syntheses

Asymmetric synthesis techniques have developed novel amino acid derivatives, including (2S)-2-amino-2-phenylpropanoic acid derivatives, for potential use in drug development and synthesis of biologically active molecules (Yang, Guo, Gao, Zhao, Zhang, & Lin, 2015).

Biosynthesis and Regulation in Plants

The biosynthesis and regulation of phenylpropanoids, derived from aromatic amino acids like (2S)-2-amino-2-phenylpropanoic acid, play significant roles in plant development and defense mechanisms. Studies on the regulatory mechanisms of phenylpropanoid biosynthesis highlight the involvement of miRNAs and transcription factors in controlling these pathways (Deng & Lu, 2017).

Thermodynamic Properties in Aqueous Solutions

Research into the thermodynamic properties of amino acids, including (2S)-2-amino-2-phenylpropanoic acid, in aqueous solutions provides insights into protein stabilization mechanisms and interactions between amino acids and other molecules in biological systems (Pal & Chauhan, 2011).

Wirkmechanismus

Target of Action

It’s common for amino acids and their derivatives to interact with various enzymes and receptors in the body, influencing numerous biochemical processes .

Mode of Action

Generally, amino acids and their derivatives can act as substrates for enzymatic reactions, modulators of receptor activity, or precursors for the synthesis of important biomolecules .

Biochemical Pathways

Amino acids are involved in a variety of biochemical pathways, including protein synthesis, neurotransmitter synthesis, and energy production .

Pharmacokinetics

Amino acids are generally well-absorbed in the gut, widely distributed in the body, metabolized in various tissues, and excreted in urine .

Result of Action

Amino acids and their derivatives can influence numerous cellular processes, including protein synthesis, cell signaling, and metabolic regulation .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can affect the activity and stability of amino acids .

Eigenschaften

IUPAC Name |

(2S)-2-amino-2-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h2-6H,10H2,1H3,(H,11,12)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCSFFGLRQDZDE-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](C1=CC=CC=C1)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901335235 |

Source

|

| Record name | 2-Phenyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901335235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-amino-2-phenylpropanoic acid | |

CAS RN |

13398-26-0 |

Source

|

| Record name | 2-Phenyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901335235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.